molecular formula C8H10O3 B2714294 4-(Methoxymethoxy)phenol CAS No. 57433-93-9

4-(Methoxymethoxy)phenol

Cat. No.: B2714294
CAS No.: 57433-93-9
M. Wt: 154.165
InChI Key: QVSWUTFRSIEPTP-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Phenol (B47542) Protecting Group Strategies

The concept of protecting functional groups emerged in the mid-20th century and has since become an indispensable tool in organic synthesis. numberanalytics.com Phenols, with their acidic hydroxyl group and electron-rich aromatic ring, often require protection to prevent unwanted side reactions during various synthetic steps. researchgate.netrsc.orgworktribe.com Early strategies for phenol protection often involved the formation of ethers or esters. numberanalytics.comresearchgate.net

Over the decades, the repertoire of phenol protecting groups has expanded significantly, driven by the need for greater selectivity and milder reaction conditions. rsc.org This evolution has led to the development of a diverse array of protecting groups, including silyl (B83357) ethers, acetals, and carbonates, each with its unique set of conditions for installation and removal. numberanalytics.comresearchgate.net The development of orthogonal protecting groups, which can be removed under distinct conditions without affecting each other, has been a particularly significant advancement, allowing for the synthesis of highly complex molecules with multiple functional groups. wikipedia.org

The Methoxymethyl (MOM) Ether as a Strategic Protecting Group for Phenols

The methoxymethyl (MOM) ether is a widely used protecting group for alcohols and phenols due to its ease of introduction and its stability across a broad range of reaction conditions. adichemistry.comresearchgate.net It is an acetal (B89532) that is stable in a pH range of 4 to 12 and is inert to many oxidizing and reducing agents, as well as to bases and nucleophiles. adichemistry.com This stability makes the MOM group a valuable tool for multistep syntheses where other functional groups in the molecule need to be manipulated. researchgate.netnih.gov

The MOM group is typically introduced by reacting the phenol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). adichemistry.comsynarchive.com Other reagents, such as dimethoxymethane (B151124) in the presence of a Lewis acid, can also be used. adichemistry.com

Deprotection of MOM ethers is generally achieved under acidic conditions. adichemistry.comsynarchive.com This can be accomplished using a variety of acids, from strong acids like hydrochloric acid to milder Lewis acids. adichemistry.comsynarchive.comorganic-chemistry.org The ability to cleave the MOM group under specific acidic conditions while it remains stable to basic and many other reagents is a key aspect of its strategic utility. researchgate.netresearchgate.net For instance, a simple and efficient method for the chemoselective deprotection of phenolic MOM ethers at room temperature utilizes silica-supported sodium hydrogen sulfate (B86663) as a heterogeneous catalyst. organic-chemistry.orgorganic-chemistry.org

Academic Significance of 4-(Methoxymethoxy)phenol as a Protected Hydroquinone (B1673460) Derivative

This compound, also known as hydroquinone monomethoxymethyl ether, is a valuable building block in organic synthesis, particularly in the total synthesis of natural products. tandfonline.comchemsrc.com It serves as a stable, selectively protectable precursor to the hydroquinone moiety, a structural motif found in many biologically active compounds. tandfonline.comacs.org

The academic significance of this compound lies in its ability to act as a "masked" hydroquinone. In a multi-step synthesis, one of the phenolic hydroxyl groups of hydroquinone is protected as a MOM ether, leaving the other available for further reactions. tandfonline.com This allows for the selective functionalization of the hydroquinone ring system. For example, in the total synthesis of dictyochromenol, one hydroxyl group of hydroquinone was protected as a MOM ether, allowing the other phenolic group to be converted into an allyl ether for a subsequent Claisen rearrangement. tandfonline.com

Furthermore, this compound has been utilized in the synthesis of other complex molecules where a differentially protected hydroquinone is required. nih.govnih.gov Its use allows for the introduction of various substituents onto the aromatic ring or the elaboration of side chains before the final deprotection to reveal the hydroquinone functionality.

Scope and Focus of Research on this compound

Research on this compound is primarily centered on its application as a key intermediate in organic synthesis. The focus is on leveraging its properties as a mono-protected hydroquinone to achieve efficient and selective syntheses of complex target molecules. This includes its use in the construction of natural products and other biologically relevant compounds. The compound is also of interest in the development of new synthetic methodologies where the controlled unmasking of a hydroquinone unit is a critical step. While it is a known compound with established synthetic utility, ongoing research continues to explore its application in novel synthetic strategies and the preparation of new functional materials. google.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₀O₃ chemsrc.com
Molecular Weight 154.16 g/mol chemsrc.com
Appearance White to off-white solid cymitquimica.com
Solubility Soluble in organic solvents, limited solubility in water cymitquimica.com
logP 1.37490 chemsrc.com
PSA (Polar Surface Area) 38.69000 Ų chemsrc.com

Table 2: Conditions for MOM Protection of Phenols

ReagentsSolventTemperatureTimeYieldSource
MeOCH₂Cl, NaH, n-Bu₄N⁺I⁻DMF-24 - 72 h71% - 91% synarchive.com
MeOCH₂Cl, NaHDMF-2 h74% - 96% synarchive.com
i-Pr₂NEt, MeOCH₂ClCH₂Cl₂-3 - 8 h85% - 98% synarchive.com
CH₂(OMe)₂, P₂O₅CHCl₃25 °C-- adichemistry.com

Table 3: Conditions for MOM Deprotection of Phenolic Ethers

ReagentsSolventTemperatureTimeYieldSource
HClH₂O, MeOHRoom Temperature3 days85% synarchive.com
HClMeOH-12 to 0 °C7 h65% synarchive.com
HBrCH₂Cl₂0 °C2 h80% synarchive.com
I₂MeOHRoom Temperature2 h66% synarchive.com
NaHSO₄-SiO₂Dichloromethane (B109758)Room Temperature-High organic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(methoxymethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-10-6-11-8-4-2-7(9)3-5-8/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSWUTFRSIEPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methoxymethoxy Phenol and Its Analogs

Direct Methoxymethylation of Phenols

The introduction of the methoxymethyl (MOM) ether is a common strategy to protect the hydroxyl group of phenols during multi-step organic syntheses. This section details several methodologies for the direct methoxymethylation of phenols to produce compounds such as 4-(methoxymethoxy)phenol.

Chloromethyl Methyl Ether (MOMCl) Based Approaches

The reaction of a phenoxide anion with chloromethyl methyl ether (MOMCl) is a traditional and widely used method for the preparation of methoxymethyl ethers of phenols. upm.edu.my This approach typically involves treating the phenol (B47542) with a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of MOMCl.

However, due to the carcinogenic nature of MOMCl, alternative, safer methods for its in situ generation have been developed. google.comresearchgate.netorgsyn.orgorgsyn.org One such method involves the reaction of dimethoxymethane (B151124) with acetyl chloride in the presence of a catalytic amount of zinc bromide (ZnBr2) to produce MOMCl in solution, which can then be used directly for the methoxymethylation of alcohols and phenols. orgsyn.orgorgsyn.org This in situ generation avoids the handling of neat, highly carcinogenic MOMCl. orgsyn.orgorgsyn.org

The choice of base and solvent can influence the reaction's efficiency. For instance, in the synthesis of (E)-3-(3-methoxy-4-(methoxymethoxy)phenyl)acrylic acid, potassium carbonate was used as the base in acetone. scirp.org In another example, triethylamine (B128534) was used in dichloromethane (B109758) for the preparation of methoxymethyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate. scirp.org For phenols with internally hydrogen-bonded hydroxyl groups, the selection of an appropriate solvent is crucial for achieving good yields. upm.edu.my

Protection of hydroxyl groups with MOMCl is a necessary step in the synthesis of certain complex molecules, such as flavones, to prevent decomposition in alkaline media during subsequent reaction steps. researchgate.net

Dimethoxymethane (DMM) with Acid Catalysis and Molecular Sieves

An alternative and safer approach to using MOMCl is the direct methoxymethylation of phenols using dimethoxymethane (DMM), also known as methylal, in the presence of an acid catalyst. google.comatamanchemicals.comatamanchemicals.com This method avoids the use of the carcinogenic MOMCl. google.com To drive the reaction towards completion, molecular sieves (typically type 3A or 4A) are often employed to remove the methanol (B129727) byproduct. google.com

A common procedure involves refluxing the phenol with DMM and a catalytic amount of an acid, such as p-toluenesulfonic acid monohydrate, in a solvent like methylene (B1212753) chloride. google.com The use of a Soxhlet extractor containing molecular sieves is an effective way to continuously remove methanol from the reaction mixture. google.com After the reaction, the acid catalyst is neutralized, and the product is isolated through standard workup procedures. google.com

This method has been successfully applied to various phenols, including those with other functional groups like aldehydes. google.com The use of DMM offers a significant advantage in terms of safety and the availability of the reagent. google.com

Catalytic Methoxymethylation using Reusable Catalysts (e.g., ZrO(OTf)₂)

The development of reusable and environmentally friendly catalysts is a significant focus in modern organic synthesis. Zirconyl triflate (ZrO(OTf)₂) has emerged as a highly efficient and reusable catalyst for the methoxymethylation of both alcohols and phenols under solvent-free conditions. researchgate.netdntb.gov.ua This catalytic system allows for the rapid conversion of phenols to their corresponding methoxymethyl ethers in excellent yields, often within 10-15 minutes at room temperature. researchgate.net

The catalyst can be recovered and reused multiple times without a significant loss of activity, making the process more economical and sustainable. researchgate.net Other solid acid catalysts, such as Mo/ZrO₂, have also been shown to be effective for the methoxymethylation of alcohols using dimethoxymethane, offering high yields in short reaction times under solvent-free conditions. researchgate.net These catalytic methods represent a greener alternative to traditional stoichiometric reagents. researchgate.netnauka.gov.pl

Table 1: Comparison of Catalysts for Methoxymethylation of Phenols

Catalyst Reagent Conditions Advantages
Chloromethyl methyl ether (MOMCl) Phenol, Base Varies Well-established method
Dimethoxymethane (DMM) Phenol, Acid Catalyst, Molecular Sieves Reflux Avoids carcinogenic MOMCl
Zirconyl triflate (ZrO(OTf)₂) Phenol, DMM Room Temperature, Solvent-free Reusable, highly efficient, fast reaction times
Mo/ZrO₂ Alcohols, DMM Moderate Temperature, Solvent-free Recyclable, high yields, eco-friendly

Regioselective Monoprotection of Hydroquinones

The selective protection of one hydroxyl group in a dihydroxy compound like hydroquinone (B1673460) is a common challenge in organic synthesis. Achieving regioselective monoprotection allows for the differential functionalization of the remaining hydroxyl groups. In the context of synthesizing this compound, this would involve the selective methoxymethylation of one of the hydroxyl groups of hydroquinone.

While specific examples detailing the direct regioselective monoprotection of hydroquinone to yield this compound are not prevalent in the provided search results, the principles of regioselective protection are well-established. For instance, the regioselective protection and alkylation of quercetin, a flavonoid with multiple hydroxyl groups, have been reported. nih.gov In this case, the catechol group was selectively protected, followed by the protection of other hydroxyl groups. nih.gov Such strategies often rely on the differential reactivity of the hydroxyl groups due to electronic and steric factors, as well as the careful control of reaction conditions, including the choice of solvent, base, and the stoichiometry of the protecting agent.

Multistep Synthetic Routes to this compound Derivatives

In addition to direct protection, derivatives of this compound can be synthesized through multistep routes that involve the formation of the phenol ring or modification of a pre-existing substituted phenol.

Alkylation/Etherification Reactions

Alkylation and etherification reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-oxygen bonds, respectively. These reactions can be employed in multistep sequences to construct complex molecules containing the this compound moiety.

For example, the synthesis of diaryl ether phenolic compounds can be achieved through a Suzuki cross-coupling reaction. nih.gov This could involve coupling a boronic acid derivative with a halogenated phenol, followed by further functional group manipulations. Another common method for forming aryl ethers is the Ullmann condensation, which typically involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst. nih.gov

Furthermore, the O-alkylation of phenols with reagents like quaternary ammonium (B1175870) salts can be used to introduce various alkyl groups. chem-soc.si For instance, phenolic compounds can be O-methylated with tetramethylammonium (B1211777) chloride. chem-soc.si While not a direct route to this compound itself, these methods are crucial for synthesizing its derivatives where the aromatic ring is further substituted.

In one specific example, a derivative of this compound was synthesized by first performing an alkylation to introduce a hexyloxy chain onto a dihydroxybenzaldehyde, followed by the methoxymethylation of the remaining hydroxyl groups. rsc.org This highlights how alkylation and protection steps are combined in a multistep synthesis.

Functional Group Interconversions Leading to Protected Phenols

The synthesis of this compound is a classic example of functional group interconversion (FGI), a foundational strategy in organic synthesis where one functional group is converted into another to facilitate a specific synthetic step or to protect a reactive site. ias.ac.in In this context, the reactive hydroxyl (-OH) group of hydroquinone is transformed into a methoxymethyl (MOM) ether. This protection is crucial because the acidic proton of the phenolic hydroxyl group can interfere with subsequent reactions, such as those involving strong bases or nucleophiles.

The most common method for this transformation involves reacting the parent phenol with an appropriate reagent to introduce the methoxymethyl group. mit.edu Chloromethyl methyl ether (ClCH₂OCH₃) has been a traditional reagent for this purpose, typically used in the presence of a non-nucleophilic base like diisopropylethylamine to neutralize the HCl generated during the reaction. acs.org Another method involves the use of formaldehyde (B43269) dimethyl acetal (B89532) (FDMA) with an acid catalyst. researchgate.net

The conversion of the hydroxyl group to a MOM ether is a reversible process. The protecting group can be removed (deprotection) under specific, typically acidic, conditions to regenerate the original phenol. researchgate.net This ability to add and remove the protecting group selectively is a key aspect of its utility in multi-step syntheses. researchgate.netsolubilityofthings.com For instance, the synthesis of (E)-3-(3-methoxy-4-(methoxymethoxy)phenyl)acrylic acid involves the protection of a phenolic hydroxyl group as a MOM ether to allow for subsequent reactions on other parts of the molecule. scirp.org

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on "green" principles to minimize environmental impact. This includes using less hazardous reagents, employing catalytic methods, maximizing atom economy, and reducing waste by avoiding solvents.

Solvent-Free Conditions

Performing reactions without a solvent, or under solvent-free conditions, is a core principle of green chemistry. This approach reduces volatile organic compound (VOC) emissions, simplifies purification processes, and can often lead to increased reaction rates. In the context of protecting phenols, several methods have been developed that align with this principle.

The use of solid acid catalysts is particularly amenable to solvent-free conditions. For example, molybdatophosphoric acid has been employed as an effective catalyst for the methoxymethylation of alcohols under solvent-free conditions. acs.org Similarly, solid acids based on zirconia (ZA) have demonstrated high catalytic activity for the O-methoxymethylation of various alcohols with dimethoxymethane, achieving excellent yields in short reaction times without any solvent. researchgate.net Lignin-based vitrimers have also been prepared via a one-step click-addition under solvent-free conditions, showcasing a process with full atom economy. rsc.org

Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are a cornerstone of green synthesis. Their primary advantage is the ease of separation from the reaction mixture, which allows for simple recovery and reuse, reducing catalyst waste and product contamination. academie-sciences.fr

Several heterogeneous catalytic systems have been developed for the methoxymethylation of phenols and alcohols:

Supported Acids : 12-Tungstophosphoric acid supported on inorganic oxides like silica (B1680970) or alumina (B75360) acts as a reusable and selective heterogeneous catalyst for preparing alkoxymethyl ethers. acs.org Similarly, silica-supported sodium hydrogen sulfate (B86663) is an effective heterogeneous catalyst for the reverse reaction—the deprotection of phenolic MOM ethers. researchgate.net

Sulfated Metal Oxides : Materials like sulfated tungstate (B81510) and TiO₂/SO₄²⁻ have been shown to be effective heterogeneous catalysts for the methoxymethylation of a wide range of alcohols and phenols under mild conditions. researchgate.net

Immobilized Catalysts : High-valent tin(IV) porphyrin complexes, which are efficient Lewis acid catalysts for methoxymethylation, can be immobilized on solid supports like polystyrene. researchgate.netacademie-sciences.fr This "heterogenization" of a homogeneous catalyst makes it robust, stable, and reusable without significant loss of activity. academie-sciences.fr

The table below summarizes various heterogeneous catalysts used for methoxymethylation and related reactions.

CatalystReactantsConditionsKey Advantages
Mo/ZrO₂ researchgate.netAlcohols, Dimethoxymethane40 °C, 20 min, Solvent-freeHigh yields (~99%), recyclable, inexpensive reagents
12-Tungstophosphoric acid/Oxides acs.orgAlcohols, PhenolsNot specifiedHeterogeneous, reusable, selective
[SnIV(Br8TPP)(OTf)2] researchgate.netAlcohols, Phenols, FDMARoom TemperatureReusable, mild conditions, high yields
TiO₂/SO₄²⁻ researchgate.netAlcoholsNot specifiedEfficient
Polystyrene-bound Sn(IV) porphyrin academie-sciences.frAlcohols, Phenols (for acetylation)Not specifiedHighly efficient, robust, reusable

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. chembam.com A higher atom economy signifies a greener process, as fewer atoms from the reactants are wasted in byproducts. primescholars.com

The choice of methoxymethylating agent significantly impacts the atom economy of the synthesis of this compound.

Traditional Method (Chloromethyl methyl ether) : This method has a poor atom economy. The reaction of a phenol (ArOH) with chloromethyl methyl ether (CH₃OCH₂Cl) in the presence of a base like triethylamine (Et₃N) produces the desired MOM ether (ArOCH₂OCH₃) but also generates triethylammonium (B8662869) chloride (Et₃NHCl) as a stoichiometric byproduct.

Greener Alternatives :

Dimethoxymethane (DMM) : Using DMM (CH₃OCH₂OCH₃) as the methoxymethylating agent with an acid catalyst produces methanol (CH₃OH) as the only byproduct. This represents a significant improvement in atom economy.

Methanol : An even more atom-efficient approach involves the catalytic use of methanol as both the C1 source and the solvent. rsc.org Such methods, often employing borrowing hydrogen or interrupted borrowing hydrogen strategies, can achieve high atom economy by generating only dihydrogen as a byproduct. rsc.org

Comparative studies on methylating agents have shown that dimethyl carbonate (DMC) and methanol are generally more favorable in terms of atom economy compared to agents like methyl iodide or dimethyl sulfate. researchgate.net These principles directly apply to the synthesis of methoxymethyl ethers, guiding the development of more sustainable and efficient protocols. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 4 Methoxymethoxy Phenol

Reactions Involving the Methoxymethyl Ether Functionality

The reactivity of 4-(methoxymethoxy)phenol is dominated by the chemistry of the MOM protecting group. This acetal (B89532) functionality is susceptible to cleavage under acidic conditions, which forms the basis for most deprotection strategies. However, the need for mild conditions to avoid affecting other sensitive functional groups within a complex molecule has driven the development of a diverse array of deprotection methods.

The removal of the MOM group from a phenolic oxygen, such as in this compound, can be accomplished through several distinct chemical strategies. These range from classical acid-catalyzed hydrolysis to methods employing Lewis acids and solid-supported catalysts, each offering unique advantages in terms of mildness, selectivity, and operational simplicity.

The standard method for the deprotection of MOM ethers is acidic hydrolysis. total-synthesis.com The reaction is typically carried out using strong protic acids like hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH). acs.orgresearchgate.net The mechanism involves the protonation of one of the ether oxygens of the acetal group. total-synthesis.commasterorganicchemistry.com This protonation event converts the alkoxy group into a good leaving group (methanol). Subsequent attack by water on the resulting oxocarbenium ion leads to a hemiacetal intermediate, which then decomposes to yield the deprotected phenol (B47542) and formaldehyde (B43269). total-synthesis.com While effective, these strongly acidic conditions can be harsh and may cleave other acid-labile protecting groups or promote undesired side reactions in complex substrates. acs.orgacs.org

To circumvent the often harsh conditions of Brønsted acid catalysis, a variety of Lewis acid-mediated methods have been developed for MOM ether cleavage. These reagents coordinate to the oxygen of the MOM group, facilitating the cleavage under generally milder conditions. thieme-connect.com

Zinc Bromide (ZnBr₂): This Lewis acid has been used for the deprotection of MOM ethers. One effective system employs a combination of ZnBr₂ and a soft nucleophile like n-propanethiol (n-PrSH), which allows for the rapid and selective removal of MOM groups from phenols and alcohols in less than ten minutes with high yields. scispace.comresearchgate.net The proposed mechanism involves coordination of the zinc(II) ion to the MOM ether oxygen, which facilitates the formation of an oxonium cation. thieme-connect.com

Magnesium Bromide (MgBr₂): Magnesium bromide etherate (MgBr₂·OEt₂) is another effective reagent for the cleavage of MOM ethers under mild conditions. researchgate.netthieme-connect.com This method is noted for its high yields and compatibility with various other functional groups. thieme-connect.com

Scandium(III) Triflate (Sc(OTf)₃): As a powerful Lewis acid, Sc(OTf)₃ has been reported as a catalyst for the deprotection of MOM ethers, although its application can be limited by high reactivity and potentially low selectivity in the presence of other protecting groups. researchgate.net

Trimethylsilyl (B98337) Triflate (TMSOTf): The combination of TMSOTf and 2,2′-bipyridyl provides a remarkably mild and non-acidic method for deprotecting aromatic MOM ethers. acs.orgnih.govrsc.org The reaction proceeds through a different mechanism than for aliphatic MOM ethers; the aromatic MOM ether is first converted to a trimethylsilyl (TMS) ether, which is subsequently hydrolyzed upon workup to yield the free phenol. nih.govacs.org This method is highly chemoselective and can be performed without affecting acid-labile groups like trityl (Tr) ethers. acs.org

The use of solid, heterogeneous catalysts offers significant advantages, including simplified workup procedures (catalyst removal by simple filtration), potential for catalyst recycling, and often milder reaction conditions, contributing to more environmentally benign processes. mdpi.comorganic-chemistry.org

Wells-Dawson Heteropolyacid: Heteropolyacids, such as the Wells-Dawson type (H₆P₂W₁₈O₆₂·aq), have been employed as highly efficient solid acid catalysts for the deprotection of phenolic MOM ethers. mdpi.comresearchgate.net These reactions can be performed with the catalyst in bulk or supported on silica (B1680970), providing high to quantitative yields in under an hour. mdpi.com The catalyst is easily recovered and can be reused without a significant loss of activity. mdpi.comresearchgate.net

Silica-Supported Sodium Hydrogen Sulfate (B86663) (NaHSO₄·SiO₂): An exceedingly mild, simple, and efficient methodology has been developed using silica-supported sodium hydrogen sulfate as a heterogeneous catalyst. acs.orgorganic-chemistry.orgacs.orgnih.gov This method allows for the chemoselective deprotection of phenolic MOM ethers at room temperature, affording excellent yields in short reaction times. acs.orgorganic-chemistry.org The catalyst is inexpensive, non-toxic, and easily prepared from readily available materials. organic-chemistry.org

Montmorillonite K10: This acidic clay has also been utilized as a catalyst for the cleavage of MOM ethers, representing another example of solid acid catalysis in deprotection strategies. researchgate.net

The choice of deprotection method for the MOM group in this compound or related structures depends critically on the presence of other functional groups in the molecule. Chemoselectivity—the ability to cleave the target MOM group while leaving other protecting groups intact—is a key consideration.

Methods employing solid acids like NaHSO₄·SiO₂ are noted for their high chemoselectivity, exclusively cleaving phenolic MOM ethers while leaving other functional groups unaffected. organic-chemistry.org Similarly, the TMSOTf/2,2′-bipyridyl system demonstrates excellent selectivity, allowing for the deprotection of an aromatic MOM ether in the presence of an acid-labile trityl ether. acs.org Lewis acid systems, such as ZnBr₂/n-PrSH, also show high selectivity, leaving groups like TBDPS or acetate (B1210297) untouched under conditions that rapidly cleave the MOM ether. thieme-connect.com In contrast, traditional strong acid hydrolysis lacks selectivity and can affect a wide range of acid-sensitive functionalities. acs.org

Catalyst/ReagentConditionsTypical Reaction TimeKey FeaturesSelectivity ProfileReference(s)
HCl or p-TsOHAqueous or alcoholic solvent, heatHoursClassical method, strong Brønsted acidLow; affects other acid-labile groups acs.orgresearchgate.net
ZnBr₂ / n-PrSHCH₂Cl₂, 0 °C to r.t.5-10 minutesRapid, mild Lewis acid systemHigh; tolerates TBDPS, acetate thieme-connect.comscispace.com
MgBr₂·OEt₂Aprotic solventVariableMild Lewis acidGood; tolerates many functional groups researchgate.netthieme-connect.com
TMSOTf / 2,2′-bipyridylCH₃CN, r.t.VariableVery mild, non-acidic conditionsExcellent; tolerates acid-labile groups (e.g., Trityl) acs.orgnih.gov
Wells-Dawson Heteropolyacid1,2-dichloroethane or MeOH< 1 hourHeterogeneous, reusable solid acidHigh; clean reactions mdpi.comresearchgate.net
NaHSO₄·SiO₂CH₂Cl₂, r.t.15-45 minutesHeterogeneous, inexpensive, very mildExcellent for phenolic MOM ethers acs.orgorganic-chemistry.org

An essential characteristic of the methoxymethyl protecting group is its stability under a wide range of non-acidic conditions, which allows for extensive chemical manipulation of other parts of a molecule. acs.orgspcmc.ac.in The MOM ether linkage is generally stable in aqueous environments with a pH between 4 and 12. adichemistry.com

The group is robust and inert towards:

Strongly Basic Conditions: It is resistant to reagents such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and organometallic reagents like Grignard (RMgX) and organolithium (RLi) compounds. spcmc.ac.inorganic-chemistry.org

Nucleophiles: It is stable in the presence of various nucleophiles. adichemistry.comorganic-chemistry.org

Reducing Agents: The MOM group is compatible with common reducing agents, including lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄), and catalytic hydrogenation (H₂/Ni). spcmc.ac.inorganic-chemistry.org

Oxidizing Agents: It tolerates many standard oxidizing agents used in organic synthesis. spcmc.ac.inorganic-chemistry.org

This broad stability profile makes the MOM group a valuable tool for protecting phenols like hydroquinone (B1673460), allowing for transformations elsewhere in the molecule that would be incompatible with a free hydroxyl group. acs.orgresearchgate.net However, its lability towards both Brønsted and Lewis acids necessitates careful planning of synthetic routes to ensure its integrity until the desired deprotection step. adichemistry.comreddit.com

Selective Deprotection Strategies

Aromatic Functionalization of this compound

The presence of both a free hydroxyl group and a protected hydroxyl group on the aromatic ring of this compound dictates its reactivity towards various reagents, enabling selective modifications at specific positions.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. In the case of phenols, the hydroxyl group can be a directing group, but its acidity can interfere with common organolithium bases. Therefore, protecting the hydroxyl group is often necessary. The methoxymethyl (MOM) group in this compound, however, can itself act as a directing group for lithiation, guiding the deprotonation to the adjacent ortho position.

The lithiation of MOM-protected phenols is a well-established method for introducing substituents at the ortho position. This process typically involves the use of a strong organolithium base, such as n-butyllithium or s-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The lithium base coordinates to the oxygen atoms of the methoxymethoxy group, facilitating the removal of a proton from the adjacent carbon atom on the aromatic ring. This results in the formation of a lithiated intermediate that can then react with a variety of electrophiles to introduce a wide range of functional groups.

While a specific example detailing the lithiation of this compound was not found in the surveyed literature, the general principles of DoM on MOM-protected phenols suggest a predictable outcome. The lithiation would be expected to occur regioselectively at the position ortho to the methoxymethoxy group. Subsequent quenching with an electrophile would yield the corresponding substituted phenol. This methodology provides a versatile route to highly functionalized phenolic compounds.

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the hydroxyl and methoxymethoxy groups. Both groups are ortho, para-directing. Given that the para position is occupied by the methoxymethoxy group, electrophilic substitution is anticipated to occur primarily at the positions ortho to the hydroxyl and methoxymethoxy groups.

Nitration: The nitration of phenols and their derivatives is a classic example of electrophilic aromatic substitution. The reaction of 4-substituted phenols with nitrating agents typically yields ortho-nitro derivatives. For instance, the nitration of various 4-substituted phenols using a mixture of sodium nitrate, an inorganic acidic salt like magnesium bisulfate, and wet silica in dichloromethane (B109758) has been shown to produce mononitrated products in good yields under mild and heterogeneous conditions. The primary products are the corresponding ortho-nitrophenols. Based on these findings, the nitration of this compound would be expected to yield 2-nitro-4-(methoxymethoxy)phenol as the major product. The reaction conditions, such as the choice of nitrating agent and solvent, can influence the regioselectivity and yield.

Halogenation: The halogenation of phenols is another important electrophilic aromatic substitution reaction. Due to the high activation of the phenolic ring, these reactions often proceed rapidly. A practical and regioselective method for the bromination of phenols has been developed using hydrogen bromide in the presence of a sterically hindered sulfoxide. This method demonstrates high para-selectivity for unsubstituted phenols and ortho-selectivity for para-substituted phenols. For this compound, where the para position is blocked, bromination would be expected to occur at the ortho position relative to the hydroxyl group. Another efficient method for the electrophilic bromination of phenols and phenol ethers utilizes a reagent prepared from phenyliodine(III) diacetate (PIDA) and aluminum bromide, which also shows good yields and selectivity.

The general pattern for electrophilic aromatic substitution on this compound is substitution at the positions ortho to the activating hydroxyl and methoxymethoxy groups. The specific regioselectivity can be influenced by the steric bulk of the electrophile and the reaction conditions.

Oxidative coupling of phenols is a fundamental process in the biosynthesis of many natural products and a valuable tool in synthetic organic chemistry for the formation of C-C and C-O bonds. These reactions can be catalyzed by various agents, including transition metal complexes and enzymes.

The mechanism of oxidative phenol coupling generally involves the one-electron oxidation of a phenol to a phenoxy radical. This radical species can then couple with another phenoxy radical or a neutral phenol molecule. The regioselectivity of the coupling (ortho-ortho, ortho-para, or para-para) is influenced by the substitution pattern of the phenol, the nature of the catalyst, and the reaction conditions.

While specific examples of the oxidative coupling of this compound were not explicitly detailed in the provided search results, the principles of these reactions can be applied. The free phenolic hydroxyl group of this compound can undergo oxidation to form a phenoxy radical. This radical can then participate in coupling reactions. Given that the para position is blocked by the methoxymethoxy group, coupling would be expected to occur at the ortho positions, potentially leading to the formation of dimers or oligomers. Both homo-coupling (reaction of two molecules of this compound) and cross-coupling with other phenolic compounds are possible. Enzymatic systems, such as those involving laccases or peroxidases, are also known to catalyze the oxidative coupling of phenols and could potentially be applied to this compound.

Mechanistic Studies of Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling reactivity and predicting product outcomes. A notable example is the enzymatic oxidative demethylation of the closely related compound, 4-(methoxymethyl)phenol (B1201506).

A detailed study of the oxidative demethylation of 4-(methoxymethyl)phenol catalyzed by the flavoprotein vanillyl-alcohol oxidase (VAO) provides significant insights into the kinetics and reaction pathway. In this enzymatic reaction, 4-(methoxymethyl)phenol is converted to 4-hydroxybenzaldehyde (B117250) and methanol (B129727).

The kinetic data for this reaction are consistent with a ternary complex mechanism where the rate-limiting step involves the reduction of the flavin cofactor. Enzyme-monitored turnover experiments revealed that for both 4-(methoxymethyl)phenol and vanillyl alcohol, a process involving flavin reduction is the slowest step in the catalytic cycle.

Table 1: Kinetic Parameters for the Reaction of Vanillyl-Alcohol Oxidase with 4-(Methoxymethyl)phenol

Parameter Value
Turnover Rate 3.1 s⁻¹
Rate of Flavin Reduction 3.3 s⁻¹
Rate of Intermediate Formation 3.3 s⁻¹
Rate of Anaerobic Decay of Intermediate 0.01 s⁻¹

This table is based on data from the study of the oxidative demethylation of 4-(methoxymethyl)phenol by vanillyl-alcohol oxidase.

A key aspect of the mechanistic study of the oxidative demethylation of 4-(methoxymethyl)phenol by vanillyl-alcohol oxidase was the identification and characterization of a reaction intermediate. During the anaerobic reduction of the enzyme by 4-(methoxymethyl)phenol, a relatively stable spectral intermediate is formed.

Deconvolution of the spectral characteristics of this intermediate revealed a typical pH-independent absorption maximum at 364 nm. This intermediate is proposed to be a binary complex composed of the p-quinone methide of 4-(methoxymethyl)phenol and the reduced enzyme. The formation of this intermediate is synchronous with the reduction of the flavin cofactor.

Applications of 4 Methoxymethoxy Phenol in Complex Molecule Synthesis

As a Versatile Building Block in Multi-Step Organic Synthesis

4-(Methoxymethoxy)phenol serves as a versatile building block in multi-step synthetic sequences designed to construct complex molecular architectures. illinois.edusemanticscholar.org Its utility is often realized by first converting it into a more reactive intermediate, such as an aldehyde or a halide, which can then participate in key carbon-carbon bond-forming reactions.

A prime example of its application is the synthesis of chalcone (B49325) derivatives. The synthesis begins by protecting the hydroxyl group of 4-hydroxybenzaldehyde (B117250) with chloromethyl methyl ether to yield 4-(methoxymethoxy)benzaldehyde. nih.gov This aldehyde, now inert at the phenolic position, can undergo base-catalyzed Claisen-Schmidt condensation with an appropriate ketone, such as 1-(2,6-bis(benzyloxy)-4-methoxyphenyl)ethan-1-one, to form a complex chalcone. nih.gov This chalcone is a key intermediate that can be further elaborated into more complex structures like flavonoids or other pharmacologically relevant scaffolds.

The role of the methoxymethoxy group is crucial; it prevents the acidic phenol (B47542) from interfering with the basic conditions of the condensation reaction. Once the core carbon skeleton is assembled, the MOM group can be removed to reveal the phenol, which can then be used for further functionalization or may be an essential feature of the final target molecule. This strategy highlights the compound's role as a linchpin in assembling complex structures that would be difficult to access without a robust protecting group strategy. youtube.comyoutube.com

Utilization in Synthesis of Advanced Synthetic Intermediates

Beyond the synthesis of final target molecules, this compound is instrumental in the creation of advanced synthetic intermediates. These are structurally complex molecules that serve as platforms for the synthesis of a wide range of other compounds. For example, diaryl ethers and biphenyls are common structural motifs in pharmaceuticals and agrochemicals. google.comnih.gov The synthesis of these compounds often involves coupling reactions where one of the phenolic partners is protected to ensure regioselectivity and prevent side reactions.

The chalcone intermediate (E)-1-(2,6-bis(benzyloxy)-4-methoxyphenyl)-3-(4-(methoxymethoxy)phenyl)prop-2-en-1-one, formed from 4-(methoxymethoxy)benzaldehyde, is a versatile intermediate. nih.gov It can undergo hydrogenation to yield dihydrochalcones or be subjected to oxidative cyclization to produce flavones or aurones. Similarly, the synthesis of novel androgen receptor antagonists has been achieved using 4-phenoxyphenol (B1666991) derivatives, which can be prepared using MOM-protected hydroquinone (B1673460) to control the coupling reaction. nih.gov The ability to construct these complex and highly functionalized intermediates is a testament to the strategic importance of protecting groups like MOM ether.

Contributions to Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy used in chemical biology and drug discovery to generate libraries of structurally diverse small molecules for high-throughput screening. nih.govrsc.orgcam.ac.uk The goal of DOS is not to synthesize a single target but to efficiently create a wide variety of molecular skeletons from a common starting point. cam.ac.ukbrandon-russell.com

This compound and its derivatives are well-suited for DOS campaigns. A core molecule containing the MOM-protected phenol can be subjected to a branching synthesis pathway, where different sets of reagents and reaction conditions are applied to create a multitude of different scaffolds. cam.ac.uk The protected phenol provides a latent site for further diversification. In the final steps of the synthesis, the library of compounds can be treated under acidic conditions to deprotect the phenol. This newly revealed hydroxyl group can then be subjected to a new round of reactions (e.g., etherification, esterification, or conversion to a sulfamate) with a variety of building blocks, exponentially increasing the diversity of the final compound library. This late-stage functionalization is a hallmark of efficient DOS and underscores the value of using building blocks with strategically placed protecting groups.

Computational and Theoretical Investigations of 4 Methoxymethoxy Phenol

Electronic Structure and Conformation Analysis

The electronic structure and conformational landscape of 4-(Methoxymethoxy)phenol are crucial for understanding its reactivity and interactions. Computational methods, particularly DFT, are employed to determine the most stable geometric arrangements of the molecule. researchgate.net The methoxymethoxy group, being flexible, can adopt various orientations relative to the phenol (B47542) ring. Conformational analysis helps in identifying the lowest energy conformers, which are the most populated at equilibrium. ifes.edu.br

Table 1: Representative Calculated Geometric Parameters for a Phenolic Analogue

The following table presents DFT-calculated geometric parameters for 4-methoxyphenol (B1676288), which serves as a model for this compound.

Parameter Value
C-O (hydroxyl) bond length (Å) 1.365
O-H (hydroxyl) bond length (Å) 0.963
C-O (ether) bond length (Å) 1.372
O-C (methyl) bond length (Å) 1.425
C-C (aromatic) bond length (Å) 1.390 - 1.400
C-O-H bond angle (°) 108.5

Data is illustrative and based on typical DFT calculations for similar phenolic compounds.

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations are pivotal in elucidating the reactivity of this compound. These calculations can predict the sites most susceptible to electrophilic or nucleophilic attack, the pathways of chemical reactions, and the associated energy barriers.

Theoretical chemistry allows for the mapping of potential energy surfaces for chemical reactions involving this compound. By identifying transition states and calculating their energies, the activation energy barriers for various reaction pathways can be determined. faccts.de This is crucial for predicting the feasibility and rate of a reaction under different conditions. For instance, the energy barriers for electrophilic aromatic substitution or O-alkylation can be computed to understand the preferred reaction pathways. stackexchange.com

The substituents on the benzene (B151609) ring of this compound, the hydroxyl group and the methoxymethoxy group, direct the regioselectivity of electrophilic aromatic substitution reactions. Both are ortho-, para-directing groups. Computational methods can quantify the electron density at different positions on the aromatic ring, helping to predict where an electrophile is most likely to attack. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in this context. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The distribution of the HOMO density indicates the regions of the molecule that are most likely to donate electrons in a reaction with an electrophile. For this compound, the HOMO is expected to be localized on the aromatic ring, particularly at the ortho and meta positions relative to the hydroxyl group. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for a Phenolic Analogue

The following table presents DFT-calculated HOMO and LUMO energies for a related phenolic compound, illustrating the electronic properties relevant to reactivity.

Molecular Orbital Energy (eV)
HOMO -5.43
LUMO -0.21

Data is illustrative and based on typical DFT calculations for similar phenolic compounds. researchgate.net

Studies on the nitration of guaiacol, a similar compound, have shown that theoretical calculations can successfully predict the observed regioselectivity, highlighting the utility of these methods. acs.orgnih.gov

Role of Solvent Effects on Reactivity

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can account for the effect of the solvent, either implicitly by treating it as a continuous medium (Polarizable Continuum Model, PCM) or explicitly by including individual solvent molecules. nih.gov

For a protic molecule like this compound, hydrogen bonding with the solvent can significantly alter its reactivity. rsc.org Solvents that can accept hydrogen bonds can interact with the hydroxyl group, which can affect the acidity of the phenol and its nucleophilicity. researchgate.net The choice of solvent can also influence the stability of reactants, transition states, and products, thereby altering the energy barriers of a reaction. cmu.edu For instance, polar solvents might favor reaction pathways that involve charge separation.

Spectroscopic Property Predictions relevant to Mechanistic Elucidation

Theoretical calculations can predict various spectroscopic properties, which can be invaluable for elucidating reaction mechanisms and identifying reaction intermediates. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting electronic absorption spectra (UV-Vis). mdpi.com By calculating the energies of electronic transitions, the absorption maxima (λmax) can be predicted and compared with experimental data to confirm the structure of a compound. nih.gov

Table 3: Representative Calculated UV-Vis Absorption Maxima for a Phenolic Analogue

The following table presents TD-DFT calculated absorption maxima for 4-methoxyphenol, providing an estimate for the electronic transitions of this compound.

Transition Calculated λmax (nm)
π → π* 225

Data is illustrative and based on typical TD-DFT calculations for similar phenolic compounds. Experimental values for 4-methoxyphenol are around 222 nm and 282 nm. researchgate.netsielc.com

These predictions can be particularly useful in identifying transient species in a reaction mixture, thereby providing evidence for a proposed reaction mechanism.

Advanced Analytical Methodologies for Research on 4 Methoxymethoxy Phenol Transformations

Spectroscopic Techniques for Structural Elucidation of Reaction Products and Intermediates

The unambiguous identification of products and intermediates arising from transformations of 4-(Methoxymethoxy)phenol relies heavily on a combination of advanced spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are cornerstone techniques for this purpose.

Advanced NMR Applications: Modern NMR spectroscopy offers a suite of experiments beyond simple one-dimensional (1D) ¹H and ¹³C spectra. Two-dimensional (2D) NMR techniques are indispensable for establishing the precise connectivity and spatial relationships of atoms within molecules formed during reactions.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within a spin system. For a reaction product of this compound, COSY would be critical for confirming the integrity of the aromatic ring protons and identifying any new aliphatic chains or modifications.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is essential for assigning carbon signals in the ¹³C NMR spectrum based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique maps long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is particularly powerful for connecting different fragments of a molecule, such as linking a new substituent to a specific position on the aromatic ring of the this compound core.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing crucial information about the three-dimensional structure and stereochemistry of reaction products. rsc.org

For instance, in a hypothetical reaction where an electrophile (E+) is added to the aromatic ring, these techniques would be used to definitively determine the position of substitution (ortho or meta to the existing groups).

Interactive Table 1: Hypothetical ¹H and ¹³C NMR Data for a Substituted this compound Derivative

This table illustrates the type of data obtained from NMR analysis for a hypothetical product, "2-Formyl-4-(methoxymethoxy)phenol".

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
H-37.25 (d)118.5C-1, C-2, C-5
H-57.10 (dd)117.0C-1, C-3, C-4, C-6
H-66.95 (d)115.8C-4, C-5
-OCH₂ O-5.20 (s)94.5C-4, C-OCH₃
-OCH₃3.50 (s)56.2-OCH₂O-
-CHO9.85 (s)191.0C-2, C-3
C-1-155.0-
C-2-125.0-
C-4-152.0-

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies: HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of a molecule. This capability is fundamental for confirming the identity of reaction products and proposing structures for unknown intermediates. Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used. By comparing the exact mass of a product with the calculated mass of expected compounds, researchers can confidently confirm molecular formulas. rsc.org

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to fragment a selected ion. The resulting fragmentation pattern provides a wealth of structural information and can be used to piece together the molecular structure. In mechanistic studies, HRMS can be used to detect and identify transient, low-concentration intermediates, offering direct evidence for proposed reaction pathways. americanpharmaceuticalreview.com

Chromatographic Techniques for Reaction Monitoring and Product Isolation in Research

Chromatography is the primary tool for monitoring the progress of a chemical reaction and for the subsequent separation and purification of the desired products from the reaction mixture.

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and inexpensive qualitative technique used extensively for real-time reaction monitoring. organic-chemistry.org By spotting the reaction mixture on a TLC plate alongside the starting material, one can quickly visualize the consumption of the reactant and the formation of new products. researchgate.nettotal-synthesis.com The relative polarity of the spots, indicated by their retention factor (Rf), gives an initial indication of the nature of the products formed. chromatographyonline.com For transformations of this compound, a typical mobile phase might consist of a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297).

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for both reaction monitoring and product purification. wikipedia.org Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is well-suited for analyzing phenolic compounds. rsc.orgrsc.orgresearchgate.net A UV detector is commonly employed, as the aromatic ring in this compound and its derivatives is strongly chromophoric. mt.comresearchgate.net By injecting aliquots of the reaction mixture over time, one can precisely quantify the disappearance of the starting material and the appearance of products, allowing for the determination of reaction kinetics.

Interactive Table 2: Example HPLC Method for Monitoring a Transformation of this compound

ParameterCondition
ColumnC18, 4.6 mm x 150 mm, 5 µm particle size
Mobile PhaseA: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid)
Gradient30% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 280 nm
Column Temperature35 °C
Hypothetical Retention Time (Starting Material)8.5 min
Hypothetical Retention Time (Product)6.2 min

Gas Chromatography (GC): For volatile and thermally stable derivatives of this compound, GC is an excellent analytical tool. nih.govgoogle.com The technique offers high resolution and is often coupled with a mass spectrometer (GC-MS) for definitive peak identification. adichemistry.comnih.gov Phenolic compounds may require derivatization, for example, by silylation, to increase their volatility and improve peak shape before analysis. nih.gov GC is highly effective for quantifying product purity and detecting volatile byproducts.

In Situ Monitoring Techniques for Reaction Progress

In situ monitoring techniques, often grouped under the umbrella of Process Analytical Technology (PAT), allow researchers to track reactions in real-time without the need for sampling and offline analysis. rsc.orgamericanpharmaceuticalreview.commt.com This provides a continuous stream of data, offering a much more detailed view of the reaction dynamics.

In Situ Infrared (IR) Spectroscopy: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a particularly powerful in situ technique. rsc.orgresearchgate.net An ATR probe is inserted directly into the reaction vessel, allowing for the continuous collection of IR spectra from the reaction mixture. mt.com This method is ideal for tracking the concentration of functional groups involved in the reaction.

For example, in the acid-catalyzed deprotection of this compound to form hydroquinone (B1673460), in-situ IR spectroscopy could be used to monitor the reaction progress. The key spectral changes would be:

Disappearance of Reactant Peaks: A decrease in the intensity of the characteristic C-O-C stretches of the methoxymethyl ether group (typically in the 1150-1050 cm⁻¹ region).

Appearance of Product Peaks: An increase in the intensity of the broad O-H stretching band of the newly formed phenolic hydroxyl group (around 3400-3200 cm⁻¹).

By plotting the absorbance of these key peaks over time, a real-time reaction profile is generated. This data is invaluable for understanding reaction kinetics, identifying the buildup of any intermediates, and accurately determining the reaction endpoint, leading to improved process control and optimization. rsc.org

Future Directions and Emerging Research Avenues for 4 Methoxymethoxy Phenol

Development of Novel and Sustainable Synthetic Approaches

The traditional synthesis of 4-(methoxymethoxy)phenol often relies on reagents like methoxymethyl chloride (MOM-Cl) and bases in organic solvents, which can present environmental and safety challenges. Future research is geared towards creating more sustainable and efficient synthetic protocols.

Key areas of development include:

Green Catalysis: A significant shift is underway from stoichiometric reagents to catalytic systems. Research is focusing on solid acid catalysts, such as silica-supported sulfonic acids or heteropolyacids like the Wells-Dawson type, which offer advantages like reusability, reduced waste, and milder reaction conditions. nih.govverderliquids.com These catalysts have demonstrated high yields and selectivity in the deprotection of phenolic MOM ethers and show promise for the forward protection reaction. verderliquids.com

Electrochemical Synthesis: Electro-organic synthesis is emerging as a powerful, reagent-minimal approach. Anodic oxidation provides a sustainable pathway for generating reactive intermediates under mild conditions. For instance, the electrochemical oxidation of hydroquinone (B1673460) in methanol (B129727) has been shown to produce 4-methoxyphenol (B1676288) with high selectivity. nih.gov Similar principles, such as the anodic decarboxylation of aryloxy acetic acids, are being explored for the clean, waste-free synthesis of aryl methoxymethyl ethers. researchgate.net

Alternative Reagents: To circumvent the use of hazardous alkylating agents, researchers are investigating safer alternatives. Methoxymethyl acetate (B1210297), for example, has been used as a protecting reagent for phenols at room temperature in the presence of a Lewis acid catalyst like zinc chloride, offering a milder and more accessible option. nih.gov

Biocatalysis: Although still a nascent area for this specific transformation, the use of enzymes for selective protection and deprotection of hydroxyl groups is a major goal in green chemistry. Future work may involve engineering enzymes that can catalyze the methoxymethylation of phenols with high specificity and under benign aqueous conditions.

Table 1: Comparison of Synthetic Approaches for Phenol (B47542) Protection
ApproachKey FeaturesAdvantagesResearch Focus
Traditional Batch SynthesisUse of MOM-Cl, bases (e.g., DIPEA, NaH), and organic solvents. total-synthesis.comWell-established, high yields.N/A
Green CatalysisEmploying reusable solid acid catalysts (e.g., silica-supported acids, heteropolyacids). nih.govverderliquids.comCatalyst reusability, reduced waste, milder conditions, simplified workup.Development of more active and stable heterogeneous catalysts.
Electrochemical MethodsAnodic oxidation to generate reactive species for etherification. nih.govresearchgate.netAvoids harsh chemical oxidants, high selectivity, potential for waste-free process.Optimization of electrode materials and reaction conditions for scalability.
BiocatalysisHypothetical use of enzymes for selective methoxymethylation.High selectivity, mild aqueous conditions, environmentally benign.Enzyme discovery and engineering for targeted transformations.

Exploration of New Reactivity Modes and Catalytic Transformations

Beyond its role as a protected phenol, this compound and related aryl methoxymethyl ethers are substrates for further chemical transformations. Research is aimed at discovering new reactions and catalytic systems that can directly functionalize the aromatic ring or leverage the electronic nature of the protected phenol.

Future research directions include:

C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic ring of this compound offers a highly atom-economical route to more complex molecules, avoiding the need for pre-functionalized starting materials. Future work will likely target the development of transition-metal catalysts (e.g., palladium, rhodium, iridium) for regioselective arylation, alkylation, or acylation of the protected phenol ring.

Cross-Coupling Reactions: As a protected nucleophile, this compound can be a precursor to phenols used in various cross-coupling reactions. More advanced research could explore its direct participation in novel coupling methodologies where the MOM-ether moiety influences or directs the reaction outcome before its eventual removal.

Photoredox and Electrocatalysis: The application of visible-light photoredox catalysis and electrocatalysis can unlock novel reactivity pathways. These methods allow for the generation of radical intermediates under exceptionally mild conditions, potentially enabling new types of bond formations on the aromatic ring of this compound that are inaccessible through traditional thermal methods.

Integration into Automated and Flow Chemistry Platforms

The transition from batch manufacturing to continuous flow processing represents a paradigm shift in chemical synthesis, offering enhanced safety, consistency, and scalability. The synthesis of this compound is well-suited for this technological evolution.

Key developments in this area are:

Continuous-Flow Protection/Deprotection: The use of packed-bed reactors filled with solid-supported catalysts, such as silica-supported sulfonic acid, enables the continuous protection and deprotection of phenols. uu.nl This approach simplifies product purification, as the catalyst is retained within the reactor, and allows for high throughput and easy scalability. uu.nl

Microreactor Technology: Capillary and tube-in-tube microreactors are being developed for gas-liquid reactions, which could be applied to certain synthesis routes for phenol derivatives. acs.orgresearchgate.net These systems offer superior control over reaction parameters like temperature and pressure, leading to higher yields and selectivity. researchgate.net

Automated Synthesis Platforms: Integrating flow reactors with automated control systems, online monitoring, and machine learning algorithms can lead to fully autonomous synthesis platforms. These systems can self-optimize reaction conditions to maximize yield and purity, accelerating process development and enabling on-demand production.

Table 2: Advantages of Flow Chemistry for this compound Synthesis
ParameterBatch ProcessingFlow Processing
SafetyLarger volumes of hazardous reagents and intermediates.Small reactor volumes minimize risk; better heat and mass transfer.
Efficiency & SpeedLonger reaction times, stepwise workup.Reduced reaction times, potential for telescoped (multi-step) reactions. nih.gov
ScalabilityChallenging to scale; requires process re-optimization.Easily scaled by running the system for longer or using parallel reactors.
Product QualityPotential for batch-to-batch variability.High consistency and reproducibility due to precise process control.
Catalyst UseHomogeneous catalysts require separation; heterogeneous catalysts can be difficult to recover.Immobilized catalysts in packed-bed reactors allow for continuous reuse and simplified purification. uu.nl

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool for accelerating research and development. In silico studies can provide deep mechanistic insights and predict chemical behavior, guiding experimental work and reducing trial-and-error.

Emerging applications for this compound include:

Mechanism and Catalyst Design: Density Functional Theory (DFT) is a powerful method for elucidating reaction mechanisms at the molecular level. nih.govnih.gov It can be used to study the transition states of protection and deprotection reactions, rationalize the role of different catalysts, and design new, more efficient catalytic systems. DFT calculations can also explore the electronic properties of the molecule, such as the HOMO-LUMO energy gap, to predict its reactivity. nih.govresearchgate.net

Predictive Reaction Modeling: Machine learning (ML) and artificial intelligence (AI) are being developed to predict the outcomes of chemical reactions. openreview.netdigitellinc.com By training models on large datasets of known reactions, these tools can forecast the likely products when this compound is subjected to new reaction conditions, thus prioritizing the most promising experimental routes. digitellinc.com

In Silico Property Prediction: Computational models can predict various physicochemical properties of this compound and its derivatives. nih.gov This includes predicting binding affinities to biological targets or material surfaces, which is crucial for applications in drug discovery and materials science. repec.org For instance, molecular docking studies can simulate the interaction of phenol-containing molecules with enzymes, providing insights into their biological activity. nih.govnih.gov

These advanced computational approaches will enable a more rational design of synthetic routes and facilitate the discovery of new applications for this compound, making its synthesis and use more predictable and efficient.

Q & A

Q. What are the recommended synthetic routes for 4-(Methoxymethoxy)phenol, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves selective protection/deprotection of phenolic hydroxyl groups. For example, methoxymethyl (MOM) protection of 4-hydroxybenzaldehyde derivatives using methoxymethyl chloride (MOMCl) under basic conditions (e.g., NaH or K₂CO₃) is a common step . Key parameters include:
  • Catalyst selection : Iron-chromium mixed oxide catalysts enhance regioselectivity in methylation reactions .
  • Solvent choice : Anhydrous solvents (e.g., THF or DMF) prevent hydrolysis of intermediates .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>99% by GC) .
Synthetic Route Conditions Catalyst Yield Reference
MOM protection of 4-hydroxybenzaldehydeNaH, THF, 0°C → RTNone~75% (estimated)
Methylation via Friedel-CraftsFluidized bed reactor, 200°CFe-Cr mixed oxideNot reported

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :
  • NMR : ¹H NMR shows distinct signals for aromatic protons (δ 6.8–7.2 ppm) and methoxymethoxy groups (δ 3.3–3.5 ppm for -OCH₂O-) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 168.1 for C₈H₁₀O₃) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 280 nm) assess purity and degradation products .

Q. What are the key stability considerations for this compound under various storage conditions?

  • Methodological Answer :
  • Light sensitivity : Store in amber glass vials to prevent photodegradation .
  • Temperature : Decomposition occurs above 40°C; store at room temperature (20–25°C) in dry environments .
  • Oxidation : Use inert atmospheres (N₂/Ar) during handling to avoid quinone formation .

Q. What common electrophilic reactions does this compound undergo, and how do reaction conditions affect product distribution?

  • Methodological Answer :
  • Nitration : Concentrated HNO₃ in H₂SO₄ yields 3-nitro derivatives at 0–5°C .
  • Halogenation : Br₂ in acetic acid produces para-substituted bromophenols under dark conditions .
  • Oxidation : KMnO₄ in acidic media generates quinones, while controlled oxidation with VO(acac)₂ retains the methoxymethoxy group .

Advanced Research Questions

Q. What enzymatic degradation pathways exist for this compound, and how are intermediates identified?

  • Methodological Answer : Vanillyl-alcohol oxidase (VAO) from Penicillium simplicissimum catalyzes the initial cleavage of the methoxymethoxy group, forming 4-hydroxybenzaldehyde as a primary intermediate . HPLC and LC-MS track degradation kinetics and identify transient quinones or dimeric byproducts.
Degradation Step Enzyme/Reagent Key Intermediate Detection Method
DemethylationVAO4-HydroxybenzaldehydeHPLC (retention time: 8.2 min)

Q. How do catalytic systems influence the regioselectivity of this compound in oxidation or coupling reactions?

  • Methodological Answer :
  • Pd/C catalysis : Suzuki-Miyaura coupling with aryl boronic acids favors para-substitution due to steric hindrance from the methoxymethoxy group .
  • Enzymatic oxidation : Laccase-mediator systems (e.g., TEMPO) selectively oxidize the phenolic hydroxyl without disrupting the ether linkage .

Q. What advanced chromatographic or spectroscopic methods resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :
  • 2D-NMR (COSY, HSQC) : Resolves overlapping aromatic proton signals in complex mixtures .
  • X-ray crystallography : Confirms spatial arrangement of methoxymethoxy groups in crystalline derivatives .
  • High-resolution MS (HRMS) : Differentiates isobaric fragments (e.g., C₈H₁₀O₃ vs. C₇H₁₂O₄) .

Q. How can researchers resolve contradictions in reported physical properties or reactivity data for this compound?

  • Methodological Answer :
  • Reproducibility checks : Validate melting points (literature range: 45–48°C vs. experimental 47°C) via DSC .
  • Controlled reactivity studies : Compare halogenation outcomes under varying Br₂ concentrations to reconcile divergent product ratios .
  • Collaborative validation : Cross-reference NMR data with databases like NIST Chemistry WebBook to confirm spectral assignments .

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